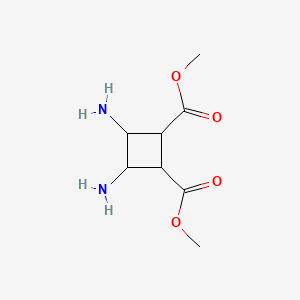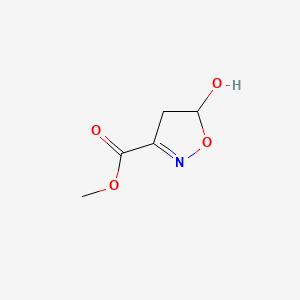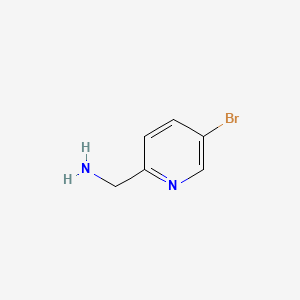![molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophen]-5,5'-diyldiboronsäure CAS No. 189358-30-3](/img/structure/B574362.png)
[2,2'-Bithiophen]-5,5'-diyldiboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bithiophene]-5,5’-diyldiboronic acid: is an organoboron compound that features two thiophene rings connected by a boronic acid group at the 5,5’ positions. This compound is of significant interest in organic synthesis and materials science due to its unique electronic properties and its role as a building block in the construction of more complex molecular architectures.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Polymer Science: Incorporated into polymers to enhance their electronic properties.
Catalysis: Used in catalytic processes for the production of fine chemicals.
Wirkmechanismus
Target of Action
Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s worth noting that thiophene derivatives are produced as part of the chemical defense mechanism in numerous plant species . They can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Biochemical Pathways
Thiophene derivatives are known to be derived from polyacetylenes, which can be stored in plant tissues or released into the soil .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Result of Action
It’s worth noting that thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly influence the action of many chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5,5’-diyldiboronic acid typically involves the following steps:
Bromination of 2,2’-Bithiophene: The starting material, 2,2’-bithiophene, is brominated at the 5,5’ positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Lithiation and Borylation: The dibrominated product is then subjected to lithiation using n-butyllithium, followed by borylation with a boron reagent such as bis(pinacolato)diboron to yield the desired diboronic acid.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-5,5’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: [2,2’-Bithiophene]-5,5’-diyldiboronic acid can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- 2-Thienylboronic acid
- Bis(pinacolato)diboron
Uniqueness
- Electronic Properties : [2,2’-Bithiophene]-5,5’-diyldiboronic acid has unique electronic properties due to the presence of two thiophene rings, making it highly suitable for applications in organic electronics.
- Versatility : It can participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Eigenschaften
IUPAC Name |
[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFEEQVJFVEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8B2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674774 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189358-30-3 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?
A1: [2,2'-Bithiophene]-5,5'-diyldiboronic acid acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []
Q2: How does the incorporation of [2,2'-Bithiophene]-5,5'-diyldiboronic acid affect the optical properties of the resulting polymer compared to other monomers used in the study?
A2: The research demonstrates that incorporating [2,2'-Bithiophene]-5,5'-diyldiboronic acid into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)










